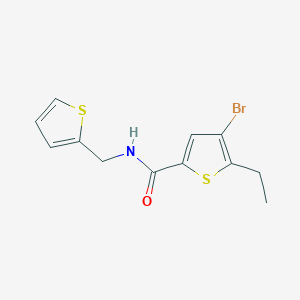![molecular formula C18H30N2O3 B6083222 1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6083222.png)
1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol, commonly known as CGP 12177, is a selective β-adrenergic receptor antagonist that is widely used in scientific research. It was first synthesized in the 1980s and since then, it has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
CGP 12177 is widely used in scientific research, particularly in the field of pharmacology. It is used as a tool to study the β-adrenergic receptor system, which is involved in many physiological processes, including the regulation of heart rate, blood pressure, and metabolism. CGP 12177 is also used to investigate the role of β-adrenergic receptors in various diseases, such as asthma, heart failure, and diabetes.
Wirkmechanismus
CGP 12177 is a selective antagonist of the β-adrenergic receptor, which means that it blocks the binding of β-adrenergic agonists, such as adrenaline and noradrenaline, to the receptor. This results in a decrease in the activity of the β-adrenergic receptor system, which can have various physiological effects, depending on the tissue or organ involved.
Biochemical and Physiological Effects
CGP 12177 has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the tissue or organ studied. For example, in cardiac tissue, CGP 12177 has been shown to decrease heart rate and contractility, while in adipose tissue, it has been shown to increase lipolysis and energy expenditure. CGP 12177 has also been shown to have anti-inflammatory effects in various tissues, including the lung and the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CGP 12177 in lab experiments is its selectivity for the β-adrenergic receptor. This allows researchers to study the specific effects of β-adrenergic receptor activation or inhibition, without interference from other receptors. However, one limitation of using CGP 12177 is its relatively low potency, which means that high concentrations are often required to achieve significant effects. This can lead to non-specific effects and potential toxicity.
Zukünftige Richtungen
There are many future directions for research on CGP 12177. One area of interest is the development of more potent and selective β-adrenergic receptor antagonists, which could be used as therapeutic agents for various diseases. Another area of interest is the investigation of the role of β-adrenergic receptors in cancer, as recent studies have suggested that β-adrenergic signaling may play a role in tumor growth and metastasis. Additionally, there is growing interest in the use of CGP 12177 as a tool to study the role of β-adrenergic receptors in the brain, particularly in the context of neuropsychiatric disorders such as depression and anxiety.
Synthesemethoden
CGP 12177 can be synthesized using a multistep process, starting with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with cyclopropylamine to form 2-(2-methoxyphenoxy)-1-(cyclopropylmethyl)propanol. The final product, CGP 12177, is obtained by reacting 2-(2-methoxyphenoxy)-1-(cyclopropylmethyl)propanol with diethylamine.
Eigenschaften
IUPAC Name |
1-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-4-20(5-2)12-16(21)13-23-17-9-6-14(10-18(17)22-3)11-19-15-7-8-15/h6,9-10,15-16,19,21H,4-5,7-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBWZYVBUUWDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=C(C=C1)CNC2CC2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B6083153.png)
![7-(2,3-dimethoxybenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083157.png)
![1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6083158.png)
![2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine](/img/structure/B6083161.png)
![1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine](/img/structure/B6083167.png)
![1-{[1-({6-[(1-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B6083171.png)
![1-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6083180.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide](/img/structure/B6083188.png)
![(1-{[1-(cyclopropylsulfonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6083202.png)
![5-ethyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6083214.png)
![6-amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6083228.png)
![ethyl 1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6083230.png)
![4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6083236.png)
